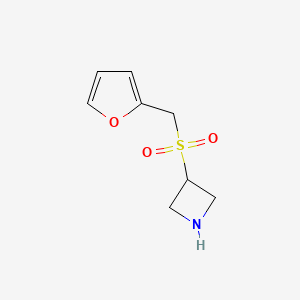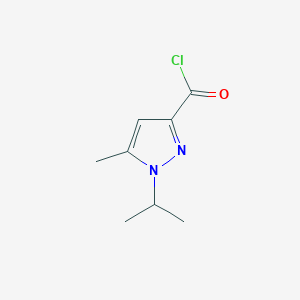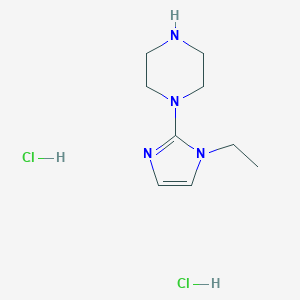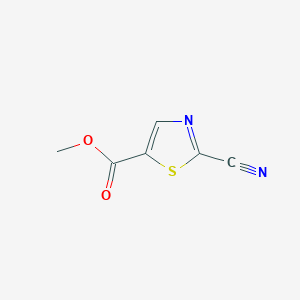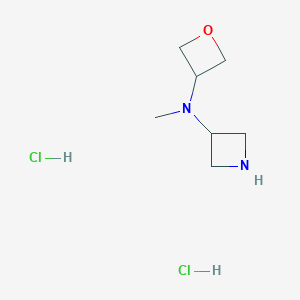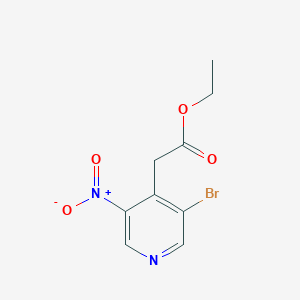
Ethyl 3-bromo-5-nitropyridine-4-acetate
Vue d'ensemble
Description
Ethyl 3-bromo-5-nitropyridine-4-acetate is a chemical compound with the molecular formula C9H9BrN2O4 . It has gained attention in the field of synthetic organic chemistry due to its remarkable properties, which offer several applications in different fields of research and industry.
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of Ethyl 3-bromo-5-nitropyridine-4-acetate can be analyzed using its molecular formula C9H9BrN2O4 . The analysis of molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) were used to evaluate the entire electron density and organic reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-bromo-5-nitropyridine-4-acetate include its molecular weight, which is 289.08 g/mol. More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
-
Synthesis and Reactions of Nitropyridines
- Application : Nitropyridines are used in the synthesis of various organic compounds. They can react with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion can then react with SO2/HSO3– in water to produce 3-nitropyridine .
- Method : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
- Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
-
Nucleophilic Aromatic Substitution
- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Method : The nitro group in methyl 3-nitropyridine-4-carboxylate is replaced with a fluoride anion through a process called nucleophilic aromatic substitution .
- Results : The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .
-
- Application : Halogenated heterocycles like 3-Bromo-5-nitropyridine are used in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the desired organic compound .
- Results : The results can also vary widely, but the synthesis of new organic compounds is the primary outcome .
-
- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Method : The nitro group in methyl 3-nitropyridine-4-carboxylate is replaced with a fluoride anion through a process called nucleophilic aromatic substitution .
- Results : The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .
-
- Application : Halogenated heterocycles like 3-Bromo-5-nitropyridine are used in the synthesis of various organic compounds .
- Method : The specific methods of application or experimental procedures can vary widely depending on the desired organic compound .
- Results : The results can also vary widely, but the synthesis of new organic compounds is the primary outcome .
-
Nucleophilic Aromatic Substitution
- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
- Method : The nitro group in methyl 3-nitropyridine-4-carboxylate is replaced with a fluoride anion through a process called nucleophilic aromatic substitution .
- Results : The result of this reaction is the formation of methyl 3-fluoropyridine-4-carboxylate .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
ethyl 2-(3-bromo-5-nitropyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-2-16-9(13)3-6-7(10)4-11-5-8(6)12(14)15/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZKGHGDIHWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-5-nitropyridine-4-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B1404926.png)
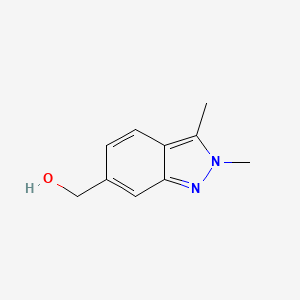
![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)
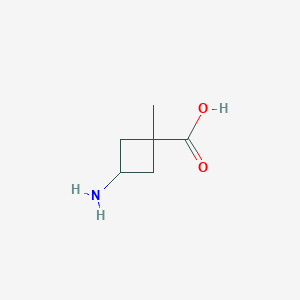

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)
